molecular formula C12H15NO2 B15213309 Methyl 3-((2R)pyrrolidin-2-yl)benzoate

Methyl 3-((2R)pyrrolidin-2-yl)benzoate

Cat. No.: B15213309
M. Wt: 205.25 g/mol
InChI Key: IXMKHFGBZYSDRQ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-((2R)-pyrrolidin-2-yl)benzoate is a chiral organic compound characterized by a benzoate ester moiety substituted at the 3-position with a (2R)-pyrrolidin-2-yl group. Its molecular formula is C₁₂H₁₅NO₂, and it exists as a hydrochloride salt (CAS: 1354721-23-5) under standard conditions, with a molecular weight of 241.71 g/mol for the hydrochloride form .

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

methyl 3-[(2R)-pyrrolidin-2-yl]benzoate

InChI

InChI=1S/C12H15NO2/c1-15-12(14)10-5-2-4-9(8-10)11-6-3-7-13-11/h2,4-5,8,11,13H,3,6-7H2,1H3/t11-/m1/s1

InChI Key

IXMKHFGBZYSDRQ-LLVKDONJSA-N

Isomeric SMILES

COC(=O)C1=CC=CC(=C1)[C@H]2CCCN2

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2CCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which methyl 3-((2R)pyrrolidin-2-yl)benzoate exerts its effects involves interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially inhibiting or activating their function. The benzoate ester group may also play a role in the compound’s overall activity by influencing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-((2R)-pyrrolidin-2-yl)benzoate belongs to a family of pyrrolidine- and piperidine-substituted benzoates. Below is a systematic comparison with its closest analogs, emphasizing structural variations, physicochemical properties, and synthetic relevance.

Table 1: Key Structural and Functional Comparisons

Compound Name CAS No. Substituent Position Ring Type Functional Groups Similarity Score
Methyl 3-((methylamino)methyl)benzoate 922163-35-7 3-position N/A Methylamino, ester 0.82
Methyl 2-(pyrrolidin-2-yl)benzoate HCl 1203681-57-5 2-position Pyrrolidine Ester, pyrrolidine 0.80
(S)-Methyl 3-(pyrrolidin-2-yl)benzoate HCl 1381927-60-1 3-position Pyrrolidine Ester, pyrrolidine (S-enantiomer) 0.77
(S)-Methyl 4-(piperidin-2-yl)benzoate HCl 1391547-09-3 4-position Piperidine Ester, piperidine (S-enantiomer) 0.77

Structural Analogues and Positional Isomerism

  • Ring Type : Replacing pyrrolidine with piperidine (e.g., (S)-Methyl 4-(piperidin-2-yl)benzoate HCl) increases ring size, altering conformational flexibility and hydrogen-bonding capabilities .

Stereochemical Considerations

  • Enantiomeric Differences : The (R)-enantiomer of Methyl 3-(pyrrolidin-2-yl)benzoate (target compound) exhibits distinct chiral recognition properties compared to its (S)-enantiomer (CAS: 1381927-60-1). For example, the (R)-form may show higher affinity for enantioselective enzymes or receptors due to spatial alignment differences .

Functional Group Modifications

  • Amino vs. Pyrrolidine Substituents: Methyl 3-((methylamino)methyl)benzoate (CAS: 922163-35-7) replaces the pyrrolidine ring with a methylamino group, significantly reducing rigidity and basicity. This modification impacts solubility and metabolic stability .

Spectroscopic and Analytical Data

  • NMR Trends : The ¹H NMR of Methyl 4-(2-(2-oxopyrrolidin-1-yl)ethyl)benzoate (a related compound) shows characteristic pyrrolidine proton signals at δ 1.8–2.1 ppm and ester carbonyl peaks near δ 3.8 ppm (CH₃O) . Similar shifts are expected for the target compound, with enantiomer-specific splitting patterns in chiral environments .
  • Exact Mass : Derivatives like methyl 5-iodo-2-[(2R)-pyrrolidin-2-yl]benzoate (Exact Mass: 331.04325) highlight the utility of high-resolution mass spectrometry for verifying structural integrity in halogenated analogs .

Q & A

Q. How can computational modeling predict the metabolic pathways of this compound?

  • Methodological Answer : Tools like MetaSite or GLORY predict Phase I/II metabolism by simulating cytochrome P450 interactions and glucuronidation sites. Validate with in vitro hepatocyte assays and LC-MS/MS metabolite profiling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.